2-(4,5-Difluoro-2-nitrophenyl)acetamide 2-(4,5-Difluoro-2-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307688
InChI: InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13)
SMILES:
Molecular Formula: C8H6F2N2O3
Molecular Weight: 216.14 g/mol

2-(4,5-Difluoro-2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC18307688

Molecular Formula: C8H6F2N2O3

Molecular Weight: 216.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Difluoro-2-nitrophenyl)acetamide -

Specification

Molecular Formula C8H6F2N2O3
Molecular Weight 216.14 g/mol
IUPAC Name 2-(4,5-difluoro-2-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13)
Standard InChI Key KCDQZTJPJWSPTC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)N

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound’s structure comprises a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and an acetamide group at the 1-position. Key physicochemical properties include:

PropertyValueSource
Molecular Weight216.14 g/mol
CAS Registry Number1662-21-1
Density1.573 g/cm³
Melting Point124–128°C (lit.)
Boiling Point418.4°C at 760 mmHg
LogP (Partition Coeff.)1.67
SolubilityLow in water; soluble in DMSO

The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the fluorine atoms improve metabolic stability and membrane permeability .

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via a two-step process:

  • Nitration: 4,5-Difluoroaniline is nitrated using fuming HNO₃ and H₂SO₄ at 20–25°C to yield 4,5-difluoro-2-nitroaniline .

  • Acetylation: The intermediate is acetylated with acetic anhydride or acetyl chloride in dichloromethane, followed by neutralization with NaOH .

Reaction Conditions:

ParameterDetails
Nitrating AgentFuming HNO₃ (4.44 mol)
CatalystH₂SO₄ (98%, 1.5 g)
Temperature20–25°C
Yield85–92%

Industrial Scaling

Industrial production involves continuous-flow reactors to optimize safety and efficiency. Purification is achieved via recrystallization from ethanol, yielding >95% purity .

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)15–20STAT3 inhibition, apoptosis
A549 (Lung)20–25DHFR inhibition, cell cycle arrest
PC3 (Prostate)52–80ROS generation, DNA damage

The nitro group acts as an electrophile, reacting with cellular nucleophiles to disrupt DNA replication and enzyme function .

Antimicrobial Effects

Preliminary data suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Applications in Drug Development

Intermediate for Heterocycles

The compound serves as a precursor for benzimidazoles and 1,2,4-triazoles, which are explored as kinase inhibitors and antimicrobial agents .

Prodrug Design

Its nitro group can be reduced to an amine (in vivo), enabling prodrug strategies for targeted therapies .

Hazard StatementRisk Mitigation
H302 (Oral toxicity)Use PPE; avoid ingestion
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye damage)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Comparison with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
N-(2-Nitrophenyl)acetamideNo fluorine substituents2–3× lower cytotoxicity
N-(4-Chloro-2-nitrophenyl)acetamideChlorine vs. fluorineSimilar potency, higher logP
4,5-DifluoronitrobenzeneLacks acetamide groupNo enzyme inhibition

The difluoro-acetamide motif uniquely balances reactivity and metabolic stability, making it superior for drug design .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use CRISPR screening to uncover novel molecular targets.

  • Formulation: Develop nanoparticle carriers to enhance bioavailability .

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